molecular formula C16H13N3O2 B11069495 1-methyl-4-oxo-N-pyridin-2-yl-1,4-dihydroquinoline-3-carboxamide

1-methyl-4-oxo-N-pyridin-2-yl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11069495
M. Wt: 279.29 g/mol
InChI Key: KUIWFFQEYYZVNU-UHFFFAOYSA-N
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Description

1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core, which is a heterocyclic aromatic organic compound, and a pyridine moiety, which is another heterocyclic aromatic ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a pyridine carboxamide under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. The pyridine moiety can interact with enzymes and receptors, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-HYDROXY-1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity.

    1-METHYL-4-OXO-N-[(PYRIDIN-2-YL)METHYL]-1H,4H-CHROMENO[4,3-B]PYRROLE-2-CARBOXAMIDE: This compound has a different core structure, which influences its chemical properties and applications. The uniqueness of 1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-methyl-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-19-10-12(15(20)11-6-2-3-7-13(11)19)16(21)18-14-8-4-5-9-17-14/h2-10H,1H3,(H,17,18,21)

InChI Key

KUIWFFQEYYZVNU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=N3

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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